4-(2,2-Dichlorocyclopropyl)aniline
Description
Significance of the Cyclopropyl (B3062369) Moiety in Molecular Design
The cyclopropyl group, a three-membered carbon ring, is far from a simple saturated substituent. ontosight.ai Its inclusion in a molecule imparts a range of distinctive properties that are of great interest to medicinal chemists and material scientists alike. ontosight.aiiris-biotech.de
The defining feature of the cyclopropyl ring is its significant ring strain, with C-C bond angles of 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbons. fiveable.mewikipedia.org This strain results in unique bonding characteristics. The C-C bonds possess enhanced π-character, often described using the Walsh or Coulson-Moffitt models, which gives the cyclopropyl group some properties reminiscent of a double bond. acs.orgwikipedia.org This includes the ability to participate in conjugation with adjacent π-systems. unl.pt The C-H bonds in a cyclopropyl ring are also shorter and stronger than those found in typical alkanes. acs.org
These electronic features have profound implications for a molecule's reactivity and its interactions with biological targets. ontosight.ai The cyclopropyl group can act as an electron-donating group, influencing the electronic properties of attached aromatic rings. unl.pt
Table 1: Comparative Bond Characteristics
| Feature | Cyclopropane (B1198618) | Alkane (e.g., Propane) | Alkene (e.g., Propene) |
| C-C Bond Angle | ~60° wikipedia.org | ~109.5° | ~120° |
| C-C Bond Length | ~1.51 Å acs.org | ~1.54 Å | ~1.34 Å |
| Hybridization (approx.) | sp²-like character epfl.ch | sp³ | sp² |
This table provides a simplified comparison of key bond characteristics.
The rigid nature of the cyclopropyl ring introduces a significant degree of conformational constraint within a molecule. iris-biotech.de This rigidity can be advantageous in drug design, as it can help to lock a molecule into a specific, biologically active conformation, potentially leading to more favorable binding with a receptor. iris-biotech.deresearchgate.net By restricting the rotational freedom of a molecule, the entropic penalty of binding can be reduced, leading to enhanced potency. iris-biotech.deacs.org Furthermore, the defined stereochemistry of a cyclopropyl ring can be used to fix the spatial arrangement of substituents, which is invaluable for structure-activity relationship (SAR) studies. iris-biotech.de The introduction of a cyclopropyl group can also influence the pKa and lipophilicity of a molecule. iris-biotech.de
Role of the Aniline (B41778) Functional Group in Chemical Synthesis and Research
Aniline, the simplest aromatic amine, and its derivatives are foundational building blocks in organic synthesis. wikipedia.orgbyjus.com The amino group attached to a benzene (B151609) ring imparts a rich and versatile reactivity profile. geeksforgeeks.org
The amino group of aniline is a strong activating group in electrophilic aromatic substitution reactions. numberanalytics.com The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. wikipedia.orgnumberanalytics.com This activation is particularly directed towards the ortho and para positions. numberanalytics.com
Aromatic amines are also nucleophilic and can participate in a wide array of reactions, including acylation to form amides, alkylation, and the formation of diazonium salts. libretexts.orgslideshare.net These diazonium salts are exceptionally versatile intermediates, capable of undergoing a variety of transformations to introduce a wide range of functional groups onto the aromatic ring. fiveable.me
Table 2: Common Reactions of Aniline
| Reaction Type | Reagents | Product Type |
| Electrophilic Aromatic Substitution | Br₂, H₂O | 2,4,6-Tribromoaniline wikipedia.org |
| Acylation | Acetyl chloride | Acetanilide wikipedia.org |
| Diazotization | NaNO₂, HCl (cold) | Benzenediazonium chloride fiveable.me |
| Alkylation | Methyl alcohol | Monomethylaniline, Dimethylaniline britannica.com |
This table highlights some of the fundamental transformations of the aniline functional group.
The aniline moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. researchgate.net Its ability to participate in a multitude of chemical reactions allows for the construction of a vast array of more complex molecular architectures. ontosight.ai Aniline and its derivatives are key starting materials in the synthesis of pharmaceuticals, dyes, and polymers. britannica.comontosight.ai The 2-substituted aniline motif, for instance, has been explored as a scaffold for designing quorum sensing modulators. mdpi.com
Historical Context of Cyclopropyl- and Aniline-Containing Compounds in Research
The history of aniline chemistry dates back to the early 19th century. In 1826, Otto Unverdorben first isolated aniline from the destructive distillation of indigo. wikipedia.orgtrc-leiden.nl A pivotal moment came in 1856 when William Henry Perkin, a student of August Wilhelm von Hofmann, accidentally synthesized the first synthetic dye, mauveine, from aniline. trc-leiden.nlmontrealgazette.com This discovery launched the synthetic dye industry and spurred extensive research into the chemistry of aniline and its derivatives. montrealgazette.comresearchgate.net Subsequently, aniline-based compounds found applications in medicine, leading to the development of drugs like Salvarsan. montrealgazette.com
The study of cyclopropane and its derivatives also has a rich history, though their application in medicinal chemistry is a more recent development. nih.gov The unique properties of the cyclopropyl ring were recognized early on, and its ability to act as a "versatile player" in drug design has led to its increasing incorporation into preclinical and clinical drug candidates. acs.orgresearchgate.net Researchers have utilized the cyclopropyl group to enhance potency, improve metabolic stability, and fine-tune the pharmacokinetic properties of various compounds. nih.gov The strategic combination of these two historically significant chemical entities, the cyclopropyl ring and the aniline core, continues to be an active area of research, offering new avenues for the discovery of molecules with novel properties and functions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9Cl2N |
|---|---|
Molecular Weight |
202.08 g/mol |
IUPAC Name |
4-(2,2-dichlorocyclopropyl)aniline |
InChI |
InChI=1S/C9H9Cl2N/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8H,5,12H2 |
InChI Key |
SUXCRRZYROZECQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 2,2 Dichlorocyclopropyl Aniline and Its Core Scaffolds
Precursor-Based Synthesis of the Aniline (B41778) Derivative
The construction of 4-(2,2-dichlorocyclopropyl)aniline often begins with the synthesis of its core aromatic cyclopropyl (B3062369) precursor, (2,2-dichlorocyclopropyl)benzene (B1582628). This precursor then undergoes further functionalization to yield the target aniline derivative.
Nitration of (2,2-Dichlorocyclopropyl)benzene and Subsequent Reduction
A primary route to this compound involves the nitration of (2,2-dichlorocyclopropyl)benzene, followed by the reduction of the resulting nitro compound. The synthesis of the precursor, (2,2-dichlorocyclopropyl)benzene, can be accomplished in a single step from styrene (B11656). guidechem.com This reaction is typically carried out using chloroform (B151607) and a strong base, such as sodium hydroxide (B78521), in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride (TEBA). guidechem.comresearchgate.net The reaction proceeds via the in-situ generation of dichlorocarbene (B158193) (:CCl2), which then undergoes a [1+2] cycloaddition with styrene to form the dichlorocyclopropane ring. ijcmas.commdpi.comrsc.org
Once (2,2-dichlorocyclopropyl)benzene is obtained, it can be nitrated using standard electrophilic aromatic substitution conditions. This typically involves a mixture of concentrated nitric acid and sulfuric acid. The dichlorocyclopropyl group is an ortho-, para-directing group, leading to a mixture of isomers. The para-isomer, 1-(2,2-dichlorocyclopropyl)-4-nitrobenzene, is the desired intermediate.
The final step is the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation or the use of metal/acid combinations. Chemoenzymatic methods using nitroreductase enzymes are also emerging as a sustainable alternative, offering high chemoselectivity under mild conditions. acs.orgnih.gov These enzymatic reductions can be performed in continuous flow reactors, allowing for efficient production and easy separation of the aniline product. acs.orgnih.gov
Derivatization from Related Aromatic Cyclopropyl Systems
An alternative approach involves the direct derivatization of commercially available or readily synthesized aromatic cyclopropyl systems. For instance, (2,2-dichlorocyclopropyl)benzene itself is noted for its utility in the synthesis of p-(2,2-dichlorocyclopropyl)aniline. sigmaaldrich.com This implies a synthetic sequence that introduces the amino group at the para position of the pre-formed dichlorocyclopropyl benzene (B151609) core.
Enantioselective Synthesis and Resolution Techniques
The cyclopropane (B1198618) ring in this compound contains a stereocenter, leading to the existence of enantiomers. The biological activity of such chiral compounds often resides in a single enantiomer, making enantioselective synthesis and resolution crucial.
Chiral Resolution Strategies for Aniline Enantiomers
The separation of a racemic mixture of this compound into its individual enantiomers can be achieved through several established resolution techniques.
One common method is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic aniline with a chiral resolving agent, such as tartaric acid or a chiral amine like brucine, to form a pair of diastereomeric salts. wikipedia.org These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the pure enantiomer of the aniline can be recovered by removing the resolving agent.
Enzymatic resolution offers a highly selective and environmentally benign alternative. catalysis.blog Enzymes, such as lipases, can selectively catalyze the acylation of one enantiomer of the racemic amine, leaving the other enantiomer unreacted. google.comnih.gov The resulting amide and the unreacted amine can then be separated. Lipases are often used in organic solvents to carry out these stereoselective transformations. nih.gov Continuous reactor setups with immobilized enzymes can be employed for efficient and scalable resolutions. nih.gov
Another innovative approach involves the use of PEGylated resolving agents that undergo temperature-assisted phase transition after forming diastereomeric complexes, allowing for the separation of enantiomers by filtration. nih.gov
| Resolution Technique | Principle | Key Features |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. wikipedia.org | Well-established, but can be laborious and dependent on finding a suitable resolving agent and crystallization solvent. wikipedia.org |
| Enzymatic Resolution | Stereoselective enzymatic reaction (e.g., acylation) on one enantiomer of the racemic mixture. catalysis.bloggoogle.comnih.gov | High enantioselectivity, mild reaction conditions, environmentally friendly. Can be adapted for continuous processes. catalysis.blognih.gov |
| PEGylated Resolving Agents | Formation of diastereomeric complexes with PEGylated resolving agents, followed by temperature-induced phase separation. nih.gov | Novel method, potential for efficient separation and recovery of the resolving agent. nih.gov |
Asymmetric Approaches to the Dichlorocyclopropyl Moiety (General)
Instead of separating enantiomers, asymmetric synthesis aims to directly produce a single enantiomer. For this compound, this would involve the asymmetric dichlorocyclopropanation of a suitable styrene derivative. While specific examples for the target molecule's precursor are not detailed in the provided context, general strategies for asymmetric dichlorocyclopropanation of styrenes are well-documented.
Transition metal catalysis is a powerful tool for enantioselective cyclopropanation. Chiral catalysts, often based on rhodium or copper complexes with chiral ligands, can mediate the reaction of a carbene source with an alkene to produce cyclopropanes with high enantioselectivity. While many examples focus on diazo compounds as carbene precursors, the principles can be extended to dichlorocarbene.
Emerging and Advanced Cyclopropanation Methodologies Relevant to the Compound
Research into cyclopropanation reactions is continuously evolving, with new methods offering improved efficiency, safety, and substrate scope.
Phase-transfer catalysis (PTC) is a well-established and highly effective method for dichlorocyclopropanation. researchgate.netijcmas.commdpi.com This technique facilitates the reaction between an aqueous solution of a strong base (like sodium hydroxide) and an organic phase containing the alkene (e.g., styrene) and a source of dichlorocarbene (e.g., chloroform). researchgate.netias.ac.in The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the hydroxide ion into the organic phase to generate dichlorocarbene at the interface, which then reacts with the alkene. mdpi.com The kinetics and mechanism of PTC dichlorocyclopropanation of styrene have been studied in detail. researchgate.netias.ac.in Polyethylene glycol (PEG) has also been shown to act as an efficient phase-transfer catalyst for this transformation. rsc.org
More recent advancements include transition-metal-free cyclopropanation reactions. For instance, visible-light-mediated cyclopropanation of styrenes using gem-diiodomethyl carbonyl reagents has been developed. nih.govrsc.orgresearchgate.net This method avoids the use of potentially explosive diazo compounds and toxic transition metals, offering a safer and more sustainable approach. nih.govrsc.orgresearchgate.net DFT studies have been employed to understand the mechanism and diastereoselectivity of borane-catalyzed cyclopropanation reactions of styrenes. nih.gov
| Cyclopropanation Method | Reagents/Conditions | Advantages |
| Phase-Transfer Catalysis (PTC) | Chloroform, aqueous NaOH, phase-transfer catalyst (e.g., TEBA, PEG). researchgate.netijcmas.comrsc.org | Operationally simple, high yields, avoids anhydrous conditions. ijcmas.com |
| Visible-Light-Mediated Cyclopropanation | gem-diiodomethyl carbonyl reagents, visible light. nih.govrsc.orgresearchgate.net | Transition-metal-free, avoids diazo compounds, good functional group tolerance. nih.govrsc.orgresearchgate.net |
| Borane-Catalyzed Cyclopropanation | Aryldiazodiacetate, styrene derivatives, B(C6F5)3 catalyst. nih.gov | Metal-free, provides insights into reaction mechanisms and diastereoselectivity. nih.gov |
Metal-Catalyzed Cyclopropanation Reactions
Metal-catalyzed cyclopropanation represents a cornerstone of modern organic synthesis for creating cyclopropane rings. The general principle involves the reaction of an alkene with a metal carbene or carbenoid species, generated in situ from a diazo compound or other precursor. nih.gov Transition metals such as rhodium, copper, and palladium are highly effective in catalyzing these transformations. nih.gov
Rhodium(II) carboxylate complexes, in particular, are renowned for their ability to catalyze the cyclopropanation of a wide array of alkenes, including styrenes, with high efficiency. nih.gov The catalytic cycle is generally understood to involve the reaction of the rhodium(II) complex with a diazo compound to form a highly electrophilic rhodium-carbene intermediate. This intermediate then undergoes a concerted, though often asynchronous, addition to the alkene double bond to furnish the cyclopropane product. nih.gov
While extremely powerful for the transfer of substituted and unsubstituted carbenes from diazoacetates, the direct metal-catalyzed dichlorocyclopropanation using chloroform as the carbene source is less common compared to other methods. The high electrophilicity of rhodium-bound carbenes makes them highly reactive, but the generation of dichlorocarbene (:CCl₂) for addition to an aniline-substituted styrene is most frequently achieved via base-induced alpha-elimination. nih.gov
Table 1: Representative Metal Catalysts in Cyclopropanation Reactions
| Catalyst Family | Typical Precursor | Substrate Scope | Reference |
| Rhodium(II) Carboxylates | Diazoacetates, Aryldiazoacetates | Electron-rich and neutral alkenes, Styrenes | nih.gov |
| Copper Complexes | Diazo compounds | Styrenes, Alkenes | nih.gov |
| Palladium Complexes | Diazo compounds | Strained alkenes, Electron-deficient alkenes | nih.gov |
| Cobalt Complexes | Dihaloalkanes | Activated alkenes | nih.gov |
Carbene and Carbenoid-Based Approaches
The most direct and widely employed method for the synthesis of gem-dichlorocyclopropanes is the addition of dichlorocarbene (:CCl₂) to an alkene. masterorganicchemistry.com For the synthesis of this compound, this involves the reaction of a suitable precursor, such as 4-nitrostyrene (B89597) or N-acetyl-4-vinylaniline, with dichlorocarbene.
Dichlorocarbene is a highly reactive and transient intermediate that is generated in situ. The standard procedure involves the alpha-elimination of hydrogen chloride from chloroform using a strong base. masterorganicchemistry.com This reaction is greatly facilitated by the use of a phase-transfer catalyst (PTC), which shuttles the base (as hydroxide ions) from the aqueous phase to the organic phase containing the alkene and chloroform. ias.ac.inresearchgate.net
The established mechanism under phase-transfer conditions proceeds as follows:
The hydroxide ion is extracted from the aqueous phase into the organic phase by the quaternary ammonium cation of the PTC.
At the interface or in the organic phase, the hydroxide ion deprotonates chloroform to form the trichloromethanide anion (:CCl₃⁻). ias.ac.in
This anion is unstable and spontaneously undergoes alpha-elimination, expelling a chloride ion to generate the neutral, electrophilic dichlorocarbene (:CCl₂). masterorganicchemistry.com
The dichlorocarbene then rapidly adds to the nucleophilic double bond of the styrene derivative in a concerted, stereospecific cycloaddition to form the 1,1-dichlorocyclopropane (B3049490) ring. ias.ac.in
A plausible synthetic route to this compound begins with 4-nitrostyrene. The dichlorocyclopropanation of the vinyl group yields 1-(2,2-dichlorocyclopropyl)-4-nitrobenzene. Subsequent reduction of the nitro group, for example by catalytic hydrogenation or using reducing agents like tin(II) chloride, affords the final target compound. The chemoselective reduction of the nitro group in the presence of the dichlorocyclopropane ring is a key feature of this strategy. rsc.org
Table 2: Kinetic Data for Dichlorocyclopropanation of Styrene using Phase-Transfer Catalysis (Data is for styrene, a close analogue for the reactive moiety of 4-nitrostyrene)
| Parameter | Condition | Effect on Rate | Reference |
| Catalyst | Benzyltriethylammonium Chloride (BTEAC) | Rate is linearly dependent on catalyst concentration | ijcmas.com |
| Base Concentration | 40-50% Aqueous NaOH | Reaction rate increases with base concentration | ias.ac.inresearchgate.net |
| Stirring Speed | 300-1200 rpm | Rate increases up to a point, indicating interfacial mechanism | researchgate.net |
| Temperature | 30-50 °C | Rate increases with temperature; Eₐ ≈ 16 kcal/mol | ijcmas.com |
Intramolecular Cyclization and Rearrangement Strategies
Intramolecular cyclization provides an alternative pathway to cyclopropane rings, typically through a 1,3-elimination reaction. This strategy requires a precursor molecule that contains both the future C1 and C3 atoms of the cyclopropane ring, along with appropriate leaving groups. Upon treatment with a base or a reducing agent, these leaving groups are eliminated, forcing the carbon chain to close into a three-membered ring.
For the synthesis of a 2,2-dichlorocyclopropyl arene via this route, a hypothetical precursor would be an aromatic compound bearing a 1,1,3-trichloropropyl side chain. Treatment with a strong, non-nucleophilic base could then induce a 1,3-dehydrochlorination to form the desired cyclopropane ring.
However, in practice, the synthesis of such specific precursors can be more complex than the intermolecular dichlorocarbene addition. Therefore, for the construction of relatively simple structures like this compound, intramolecular methods are far less common than the carbene-based approaches described previously. Other powerful intramolecular strategies, such as the Michael Initiated Ring Closure (MIRC), are highly effective for creating complex, functionalized cyclopropanes but are not the standard method for producing gem-dihalo systems of this type. rsc.org
Table 3: Conceptual Comparison of Intermolecular vs. Intramolecular Cyclopropanation
| Strategy | General Principle | Common Precursors | Applicability to Target Compound |
| Intermolecular | Alkene + Carbene | Alkene (e.g., 4-nitrostyrene), Carbene Source (e.g., CHCl₃) | Highly applicable and well-documented |
| Intramolecular | 1,3-Elimination from a single molecule | Acyclic chain with two leaving groups (e.g., 1,3-dihalides) | Less common; precursor synthesis is challenging |
Continuous-Flow Synthesis Applications
Continuous-flow chemistry has emerged as a powerful technology for organic synthesis, offering significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and improved scalability. ias.ac.in These benefits are particularly relevant for highly exothermic and rapid reactions, such as the generation and addition of dichlorocarbene.
The phase-transfer catalyzed dichlorocyclopropanation of alkenes is well-suited for adaptation to a continuous-flow process. In a typical setup, two immiscible streams—one containing the organic phase (alkene, chloroform, and optionally the PTC) and the other containing the aqueous base—are pumped through a T-mixer and into a heated or cooled capillary or packed-bed reactor. ias.ac.in
The high surface-area-to-volume ratio in a microreactor ensures extremely efficient mixing and heat exchange. This allows for precise control of the reaction temperature, preventing dangerous thermal runaways and minimizing the formation of byproduct from the thermal decomposition of the carbene. The short residence time within the reactor can also lead to higher selectivity and yields. Literature has described the successful use of packed bed flow reactors for the gem-dichlorocyclopropanation of various alkenes, demonstrating the feasibility of this approach. ias.ac.in Adapting this methodology for the large-scale production of this compound or its nitro precursor is a logical progression for industrial applications.
Table 4: Comparison of Batch vs. Continuous-Flow Dichlorocyclopropanation
| Feature | Batch Processing | Continuous-Flow Processing |
| Heat Transfer | Limited by vessel surface area; potential for hot spots | Excellent; high surface-area-to-volume ratio |
| Mixing | Dependent on stirring efficiency; can be non-uniform | Highly efficient and uniform, especially in microreactors |
| Safety | Risk of thermal runaway with large volumes | Inherently safer; small reaction volume at any given time |
| Scalability | Requires re-optimization ("scale-up" issues) | Scaled by operating for longer time ("numbering-up") |
| Control | Less precise control over temperature and residence time | Precise control over residence time, temperature, and pressure |
Reactivity and Chemical Transformations of 4 2,2 Dichlorocyclopropyl Aniline
Reactions of the Aniline (B41778) Moiety
The aniline portion of the molecule, consisting of a primary amino group attached to a benzene (B151609) ring, is a versatile functional group that engages in a variety of fundamental organic reactions. The amino group strongly activates the aromatic ring, directing electrophilic substitution to the ortho and para positions. byjus.comlibretexts.org However, since the para position is already substituted by the dichlorocyclopropyl group, electrophilic attack on the ring would primarily occur at the ortho positions. The nitrogen atom itself, with its lone pair of electrons, is nucleophilic and is the site of several key transformations. stackexchange.com
The primary aromatic amine of 4-(2,2-Dichlorocyclopropyl)aniline can undergo diazotization, a cornerstone transformation for aromatic amines. organic-chemistry.org This reaction involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). libretexts.orgresearchgate.net The process converts the amino group into a diazonium salt, specifically 4-(2,2-dichlorocyclopropyl)benzenediazonium chloride.
Aryl diazonium salts are highly valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas). libretexts.org This allows for its replacement by a wide range of nucleophiles. For instance, heating the aqueous solution of the diazonium salt results in its substitution by a hydroxyl group, yielding 4-(2,2-Dichlorocyclopropyl)phenol. libretexts.orgvaia.com
Other common transformations of the diazonium salt include the Sandmeyer reactions, which introduce halides or a cyano group.
Table 1: Representative Transformations of 4-(2,2-Dichlorocyclopropyl)benzenediazonium Salt
| Reagent | Product | Reaction Name |
|---|---|---|
| H₂O, Δ | 4-(2,2-Dichlorocyclopropyl)phenol | Hydrolysis |
| CuCl/HCl | 1-Chloro-4-(2,2-dichlorocyclopropyl)benzene | Sandmeyer Reaction |
| CuBr/HBr | 1-Bromo-4-(2,2-dichlorocyclopropyl)benzene | Sandmeyer Reaction |
| CuCN/KCN | 4-(2,2-Dichlorocyclopropyl)benzonitrile | Sandmeyer Reaction |
| KI | 1-Iodo-4-(2,2-dichlorocyclopropyl)benzene | - |
The nucleophilic nitrogen atom of the aniline moiety readily reacts with various electrophiles, most notably carbonyl compounds. In condensation reactions with aldehydes and ketones, this compound forms imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the elimination of a water molecule.
The aniline can also react with acylating agents such as acid chlorides or anhydrides to form amides. For example, reaction with acetic anhydride (B1165640) yields N-[4-(2,2-dichlorocyclopropyl)phenyl]acetamide. This transformation is often employed as a protection strategy for the amino group or to reduce its activating effect during subsequent electrophilic aromatic substitution reactions. libretexts.org The lone pair on the nitrogen becomes delocalized into the adjacent carbonyl group, making the nitrogen less basic and a weaker activator of the aromatic ring. libretexts.org
Table 2: Condensation Products with Various Electrophiles
| Electrophile | Reagent Class | Product Type |
|---|---|---|
| Benzaldehyde | Aldehyde | Imine (Schiff Base) |
| Acetone | Ketone | Imine (Schiff Base) |
| Acetyl Chloride | Acid Halide | Amide |
| Acetic Anhydride | Acid Anhydride | Amide |
Anilines are generally susceptible to oxidation, and the products can vary widely depending on the oxidizing agent and reaction conditions. The oxidation of this compound can lead to a range of products. Mild oxidation might result in the formation of colored dimeric and polymeric species, such as azoxy and azo compounds, through coupling reactions.
Stronger oxidation can affect the aromatic ring, potentially leading to the formation of quinone-type structures, although this can also be accompanied by ring degradation. The presence of the electron-donating amino group makes the ring highly susceptible to oxidative processes. The specific chemical implications of oxidation are often related to the generation of highly conjugated, colored compounds or the formation of more complex, polymerized materials.
Reactions of the Dichlorocyclopropyl Moiety
The dichlorocyclopropyl group is characterized by significant ring strain and the presence of two electron-withdrawing chlorine atoms on the same carbon. This combination imparts unique reactivity to this part of the molecule, making it susceptible to reactions that relieve the strain.
Gem-dihalocyclopropanes are known to undergo ring-opening reactions under thermal, acidic, or basic conditions. The high degree of ring strain in the three-membered ring is the primary driving force for these transformations. For this compound, heating or treatment with a strong base could induce the elimination of HCl and concomitant ring-opening to form substituted allene (B1206475) or diene structures.
Electrophilic attack can also initiate ring cleavage. nih.gov For example, reaction with electrophiles may lead to the opening of the C-C bond distal to the substituted carbon to relieve ring strain, generating a stabilized carbocationic intermediate that can be trapped by nucleophiles.
The carbon atom bearing the two chlorine atoms is highly electrophilic due to the inductive effect of the halogens. This makes it a target for nucleophilic attack. A strong nucleophile could potentially substitute one or both of the chlorine atoms via an addition-elimination mechanism, although such reactions can be complex and may compete with ring-opening.
Conversely, the strained C-C bonds of the cyclopropane (B1198618) ring possess some π-character and can be susceptible to attack by strong electrophiles. nih.gov This type of interaction leads to the cleavage of a C-C bond and the formation of a ring-opened carbocation, which would then undergo further reaction, such as rearrangement or reaction with a nucleophile.
Radical Reactions and Mechanistic Probes
While the ionic reactions of this compound are more extensively documented, the potential for radical-mediated transformations offers an alternative pathway to novel chemical structures. The dichlorocyclopropyl group, in particular, can be susceptible to radical reactions under specific conditions.
The existing literature on the radical chemistry of this compound itself is limited. However, based on the known reactivity of related structures, several potential radical pathways can be considered. For instance, the strained C-C bonds of the cyclopropane ring could be susceptible to homolytic cleavage under thermal or photochemical conditions, or in the presence of a radical initiator. This could lead to ring-opened radical intermediates that can participate in subsequent reactions.
Furthermore, the aniline moiety can influence radical processes. The amino group can be a target for radical abstraction or can participate in radical-polar crossover reactions. The interplay between the aniline and the dichlorocyclopropyl group in a radical context is an area that warrants further investigation to fully elucidate the mechanistic pathways and synthetic potential.
Due to the strained nature of the cyclopropane ring and the presence of the chlorine atoms, this compound and its derivatives could serve as mechanistic probes to study radical cyclization and ring-opening cascades. The stereochemistry of the cyclopropane ring can provide valuable information about the geometry of radical intermediates and the transition states of these processes.
Chemoselective Transformations and Functional Group Compatibility
The presence of multiple reactive sites in this compound—the amino group, the aromatic ring, and the dichlorocyclopropyl ring—makes chemoselectivity a critical consideration in its synthetic applications. The ability to selectively transform one functional group while leaving the others intact is key to its utility as a versatile building block.
The aniline portion of the molecule readily undergoes typical reactions of aromatic amines. These include N-acylation, N-alkylation, diazotization, and electrophilic aromatic substitution. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the benzene ring. However, since the para position is already substituted, electrophilic attack will primarily occur at the ortho positions relative to the amino group. The lone pair of electrons on the nitrogen atom can also react with Lewis acids, which can sometimes complicate reactions targeting other parts of the molecule. libretexts.org
The 2,2-dichlorocyclopropyl group, on the other hand, is susceptible to ring-opening reactions under various conditions. acs.orgnih.gov This can be initiated by nucleophiles, electrophiles, or under thermal and reductive conditions. The compatibility of these ring-opening conditions with the aniline functionality is a key aspect of its synthetic utility. For example, strongly acidic conditions used for some ring-opening protocols might lead to protonation of the aniline, altering its reactivity.
The functional group compatibility of this compound in various transformations is a subject of ongoing research. The development of reaction conditions that allow for the selective manipulation of either the aniline or the dichlorocyclopropyl group is essential for expanding the synthetic utility of this compound.
Below is a table summarizing the potential chemoselective reactions and functional group compatibility considerations for this compound:
| Functional Group | Potential Reactions | Compatible Conditions | Incompatible Conditions/Side Reactions |
| Aniline (NH2 and Aromatic Ring) | N-Acylation, N-Alkylation, Sulfonylation, Diazotization, Electrophilic Aromatic Substitution (ortho-directing) | Mild basic or neutral conditions for N-functionalization. | Strong acids can protonate the amine, deactivating the ring towards electrophilic substitution. Friedel-Crafts reactions may be problematic due to complexation with the Lewis acid catalyst. libretexts.orgumb.edu |
| 2,2-Dichlorocyclopropyl Ring | Reductive ring-opening, Solvolytic ring-opening, Rearrangements | Neutral or specific catalytic conditions. | Strongly acidic or basic conditions that may also affect the aniline moiety. |
The synthesis of derivatives of this compound often requires careful selection of reagents and reaction conditions to achieve the desired chemoselectivity. For instance, protecting the amino group as an amide can be a useful strategy to prevent its interference in reactions targeting the cyclopropyl (B3062369) ring. Conversely, the cyclopropyl group is generally stable under the conditions used for many standard transformations of the aniline moiety.
Derivatives and Analogues of 4 2,2 Dichlorocyclopropyl Aniline in Advanced Chemical Research
Design Principles for Modifying the Aniline (B41778) Functionality
The aniline portion of 4-(2,2-dichlorocyclopropyl)aniline is a primary site for chemical modification, enabling the introduction of diverse functional groups and the modulation of the molecule's electronic properties.
The introduction of substituents onto the aromatic ring of this compound can significantly alter its electronic properties, which in turn influences its reactivity and potential biological activity. The nature of these substituents, whether electron-donating or electron-withdrawing, plays a crucial role.
Electron-donating groups (EDGs), such as alkyl, alkoxy, and amino groups, increase the electron density of the aromatic ring. This enhancement of electron density makes the aniline nitrogen more nucleophilic and the aromatic ring more susceptible to electrophilic substitution reactions. nih.gov Conversely, electron-withdrawing groups (EWGs), such as nitro, cyano, and halogen groups, decrease the electron density of the ring. rsc.org This reduced electron density deactivates the ring towards electrophilic attack and can increase the acidity of the N-H protons of the amine group. researchgate.net
The position of the substituent on the aromatic ring also has a profound impact on the molecule's properties. Substituents at the ortho and para positions have a more significant electronic influence on the aniline nitrogen due to resonance effects, whereas meta-substituted groups primarily exert an inductive effect. abechem.com The interplay of these electronic effects is a key consideration in the rational design of derivatives with specific chemical or biological profiles. For instance, in the development of bioactive compounds, the strategic placement of EDGs or EWGs can optimize interactions with biological targets. rsc.org
Table 1: Effect of Substituents on the Electronic Properties of Aniline Derivatives
| Substituent | Position | Electronic Effect | Impact on Aniline Reactivity |
|---|---|---|---|
| -CH₃ | para | Electron-donating | Increases nucleophilicity |
| -OCH₃ | para | Electron-donating | Increases nucleophilicity |
| -NO₂ | para | Electron-withdrawing | Decreases nucleophilicity |
| -Cl | ortho, para | Electron-withdrawing | Decreases nucleophilicity |
| -CF₃ | meta | Electron-withdrawing | Decreases nucleophilicity |
The primary amine group of this compound is a versatile handle for the synthesis of a wide array of derivatives, including amides, ureas, and triazoles. These derivatizations can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.
Amide Formation: Amides are readily synthesized from this compound by reaction with carboxylic acids, acid chlorides, or acid anhydrides. nih.govorgsyn.org Common coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction with carboxylic acids. orgsyn.org The resulting N-aryl amides are important structural motifs in many biologically active compounds.
Urea (B33335) Formation: Urea derivatives can be prepared by reacting this compound with isocyanates or by using phosgene (B1210022) or its safer equivalents like triphosgene (B27547) to form an intermediate isocyanate, which is then reacted with another amine. acs.orgnih.gov The urea functional group is a key component in many pharmaceuticals due to its ability to form strong hydrogen bonds with biological receptors. mdpi.com
Triazole Formation: Triazoles can be synthesized from the aniline derivative through several routes. One common method involves the conversion of the aniline to an azide, followed by a cycloaddition reaction with an alkyne (the "click" reaction) to form a 1,2,3-triazole. nih.govbeilstein-journals.org Alternatively, 1,2,4-triazoles can be synthesized through the reaction of the aniline with other reagents such as formamide (B127407) or by the cyclization of intermediate amidrazones. beilstein-journals.org Triazoles are stable aromatic heterocycles that are often used as bioisosteres for other functional groups in drug design. researchgate.netmdpi.com
Table 2: Examples of Amine Derivatization of Anilines
| Derivative Type | Reactants | General Reaction Conditions |
|---|---|---|
| Amide | Aniline, Carboxylic Acid | EDC, DMAP, CH₂Cl₂ |
| Urea | Aniline, Isocyanate | THF, room temperature |
| 1,2,3-Triazole | Aryl azide, Alkyne | Cu(I) catalyst, solvent |
| 1,2,4-Triazole | Aniline, Formamide | High temperature |
Structural Modifications of the Dichlorocyclopropyl Group
The dichlorocyclopropyl moiety of the title compound offers additional opportunities for structural diversification, including stereochemical variations and reactions that leverage the unique properties of the geminal dichloro substitution.
The two chlorine atoms on the same carbon of the cyclopropyl (B3062369) ring, known as a geminal dichloro substitution, significantly influence the reactivity and properties of the molecule. This substitution pattern makes the cyclopropyl ring susceptible to various chemical transformations.
The gem-dichloro group is a known precursor for the in-situ generation of dichlorocarbene (B158193) (:CCl₂) under basic conditions. acs.org This highly reactive intermediate can then participate in cycloaddition reactions with alkenes to form new cyclopropane (B1198618) rings. The presence of the aniline group, however, may influence the conditions required for carbene generation and subsequent reactions.
Furthermore, the strained nature of the cyclopropane ring, combined with the electron-withdrawing effect of the chlorine atoms, can lead to ring-opening reactions under certain conditions. These reactions can provide access to a variety of acyclic and heterocyclic structures, further expanding the synthetic utility of this compound as a building block.
Table 3: Reactivity of the Gem-Dichlorocyclopropyl Group
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Dichlorocarbene formation | Strong base (e.g., NaOH) | Dichlorocarbene intermediate |
| Cycloaddition | Alkene, base | New cyclopropane derivative |
| Ring-opening | Nucleophiles, heat | Acyclic or heterocyclic compounds |
Synthesis of Polyfunctional Derivatives and Complex Scaffolds
The unique combination of a reactive aniline and a functionalized cyclopropyl ring makes this compound a valuable building block for the synthesis of more complex, polyfunctional molecules and novel molecular scaffolds. Its utility in multi-step synthetic sequences allows for the construction of diverse chemical libraries for screening in drug discovery and materials science. uva.nlnih.gov
For example, the aniline group can be used as a starting point for the construction of fused heterocyclic systems, such as quinolines or indoles, through well-established synthetic methodologies. The dichlorocyclopropyl group can then be further modified in subsequent steps to introduce additional functionality or to modulate the properties of the final molecule.
The development of efficient synthetic routes that utilize this compound as a key intermediate is an active area of research. These efforts aim to expand the chemical space accessible from this versatile starting material, leading to the discovery of new compounds with interesting and potentially useful properties.
Incorporation into Larger Molecular Systems (e.g., Ciprofibrate Precursors)
The most prominent example of the incorporation of this compound into a larger and more complex molecular architecture is its role as a key precursor in the synthesis of Ciprofibrate. libretexts.org Ciprofibrate, with the IUPAC name 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, is a fibrate drug used to lower cholesterol and triglycerides in the blood. libretexts.orgsahmri.org.au
The synthesis of Ciprofibrate showcases the utility of the this compound scaffold. The aniline group, while highly reactive, can be chemically modified through a series of reactions to introduce the phenoxy-2-methylpropanoic acid side chain, which is crucial for the drug's therapeutic activity. The general synthetic strategy involves the diazotization of the aniline group on this compound, followed by a substitution reaction to introduce a hydroxyl group, thus forming 4-(2,2-dichlorocyclopropyl)phenol. This phenol (B47542) intermediate is then subjected to a Williamson ether synthesis with a derivative of 2-bromo-2-methylpropanoic acid to yield the final Ciprofibrate molecule.
The research into Ciprofibrate and its analogues highlights the importance of this compound as a starting material. The ability to functionalize the aniline group allows for the systematic exploration of structure-activity relationships, where modifications to the linker and the acidic head group of the fibrate can be made while retaining the essential dichlorocyclopropyl tail.
| Compound Name | CAS Number | Molecular Formula | Role/Significance |
| This compound | Not available | C₉H₉Cl₂N | Precursor for Ciprofibrate |
| Ciprofibrate | 52214-84-3 | C₁₃H₁₄Cl₂O₃ | Hypolipidemic drug |
| 4-(2,2-Dichlorocyclopropyl)phenol | Not available | C₉H₈Cl₂O | Intermediate in Ciprofibrate synthesis |
| 2-Bromo-2-methylpropanoic acid | 2052-01-9 | C₄H₇BrO₂ | Reagent in Ciprofibrate synthesis |
Formation of Bis-Compounds and Bridged Systems
While the direct synthesis of bis-compounds and bridged systems from this compound is not extensively documented in publicly available research, the inherent reactivity of the arylamine functional group suggests a strong potential for such transformations. Arylamines are well-known to participate in a variety of coupling and condensation reactions that can lead to the formation of larger, dimeric, or bridged structures. libretexts.org
One common reaction of arylamines is the formation of methylene-bridged compounds. For instance, the reaction of anilines with formaldehyde (B43269) or its equivalents can yield bis(anilino)methane derivatives. nih.gov By analogy, it is conceivable that this compound could react with an appropriate electrophilic bridging agent to form a corresponding bis-compound, such as 4,4'-methylenebis(2,2-dichlorocyclopropylaniline). Such a reaction would link two molecules of the aniline derivative through a methylene (B1212753) bridge, creating a larger, more complex structure. The steric and electronic properties of the dichlorocyclopropyl group would likely influence the reactivity of the aniline and the geometry of the resulting bridged system.
Another potential route to bis-compounds involves the formation of azo dyes. Primary arylamines can be diazotized and then coupled with another electron-rich aromatic ring, including another molecule of the starting aniline, to form an azo-bridged dimer. libretexts.org This reaction would result in a brightly colored compound with an extended conjugated system, a property often sought in materials science for applications in dyes and pigments.
Furthermore, the formation of Schiff bases is a characteristic reaction of primary anilines. The condensation of this compound with a dialdehyde (B1249045) could lead to the formation of a bridged system where two aniline moieties are connected by the remnant of the dialdehyde. researchgate.net These imine-containing structures can be of interest as ligands for metal complexes or as precursors to other functional materials.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be assembled.
Proton NMR (¹H NMR) for Proton Environments
The ¹H NMR spectrum of 4-(2,2-Dichlorocyclopropyl)aniline is predicted to display distinct signals corresponding to the aromatic, cyclopropyl (B3062369), and amine protons.
The aromatic region is expected to show a typical AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating amino group (H-2' and H-6') would appear as a doublet at approximately 6.9-7.1 ppm, while the protons meta to the amino group (H-3' and H-5'), which are adjacent to the cyclopropyl substituent, would appear as a doublet at a slightly downfield-shifted range of 6.6-6.8 ppm. The amino group itself (NH₂) would likely present as a broad singlet around 3.6-4.0 ppm, the chemical shift of which can be highly dependent on solvent and concentration.
The cyclopropyl protons present a more complex system. Based on data from analogous compounds like (2,2-Dichlorocyclopropyl)benzene (B1582628), the methine proton (H-1) is expected to be a triplet of doublets around 2.8-3.0 ppm. chemicalbook.com The two methylene (B1212753) protons (H-3) are diastereotopic, meaning they are chemically non-equivalent, and would therefore exhibit distinct signals. They are predicted to appear as two separate multiplets (each a doublet of doublets) in the range of 1.3-1.9 ppm. chemicalbook.com
Predicted ¹H NMR Data
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are anticipated.
The aromatic carbons are influenced by the substituents. The carbon bearing the amino group (C-4') is expected to be the most shielded, appearing around 145-147 ppm. The carbons ortho to the amino group (C-2' and C-6') would resonate at approximately 114-116 ppm, while the carbons meta to the amino group (C-3' and C-5') are predicted at around 129-131 ppm. rsc.orgresearchgate.net The carbon attached to the cyclopropyl ring (C-1') would likely be found in the 128-130 ppm range.
In the cyclopropyl moiety, the carbon atom bonded to the two chlorine atoms (C-2) will be significantly deshielded, with a predicted chemical shift in the range of 60-65 ppm. The methine carbon (C-1) is expected around 32-35 ppm, and the methylene carbon (C-3) should appear the most upfield, at approximately 23-26 ppm.
Predicted ¹³C NMR Data
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the connectivity between the aromatic and cyclopropyl moieties, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). Key expected correlations include those between the adjacent aromatic protons (H-2'/H-6' with H-3'/H-5') and within the cyclopropyl ring system, specifically between the methine proton (H-1) and the two diastereotopic methylene protons (H-3).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It would be used to definitively link each proton signal described in section 5.1.1 to its corresponding carbon signal from section 5.1.2. For example, the aromatic proton signals at 6.9-7.1 ppm would correlate with the carbon signal at 129-131 ppm.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound with high precision and providing structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry can determine the mass of a molecule with sufficient accuracy to deduce its elemental composition. For this compound (C₉H₉Cl₂N), the theoretical exact mass of the protonated molecule, [M+H]⁺, would be calculated. The presence of two chlorine atoms will result in a characteristic isotopic pattern, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1, providing a clear signature for the presence of two chlorine atoms in the molecule.
Fragmentation Analysis for Structural Confirmation
Electron Ionization (EI) or other tandem mass spectrometry techniques (MS/MS) cause the molecule to break apart into characteristic fragment ions. nih.gov The analysis of these fragments helps to confirm the structure pieced together by NMR.
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙). Key fragmentation pathways would likely include:
Loss of a chlorine radical: A peak corresponding to [M-Cl]⁺ would be a highly probable fragment.
Loss of HCl: A fragment corresponding to [M-HCl]⁺ may also be observed.
Cleavage of the cyclopropyl ring: The strained three-membered ring can undergo cleavage, leading to various smaller fragments.
Fragmentation of the aniline (B41778) moiety: Similar to aniline itself, the molecule may lose a hydrogen atom to form an [M-H]⁺ ion or undergo the characteristic loss of hydrogen cyanide (HCN) from the aromatic ring, leading to a fragment at [M-HCN]⁺˙. miamioh.eduresearchgate.net
The combination of these fragments provides a molecular fingerprint that validates the presence and connectivity of both the dichlorocyclopropyl group and the aniline ring system.
Predicted Key Mass Spectrometry Fragments
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to show a combination of characteristic absorption bands originating from the aniline moiety and the dichlorocyclopropyl substituent.
The primary amine (-NH₂) group of the aniline portion gives rise to a distinctive pair of medium-to-weak absorption bands in the region of 3400-3500 cm⁻¹. The asymmetric and symmetric N-H stretching vibrations are key identifiers for primary amines. Additionally, the N-H scissoring (bending) vibration typically appears around 1600-1650 cm⁻¹. The C-N stretching vibration of the aromatic amine is expected in the 1250-1340 cm⁻¹ range.
The aromatic ring contributes several characteristic peaks. The C-H stretching vibrations on the benzene ring appear above 3000 cm⁻¹, typically between 3030-3100 cm⁻¹. The C=C-C in-plane ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also significant; for a 1,4-disubstituted (para) benzene ring, a strong absorption is expected between 800-850 cm⁻¹.
The dichlorocyclopropyl group introduces its own set of vibrations. C-H stretching vibrations for the cyclopropyl ring are found at slightly higher wavenumbers than for alkanes, often around 3050-3080 cm⁻¹, potentially overlapping with the aromatic C-H stretches. docbrown.info The cyclopropane (B1198618) ring itself has skeletal vibrations, with a characteristic absorption band often observed between 1000-1020 cm⁻¹. docbrown.info The presence of two chlorine atoms on the same carbon atom (a gem-dihalide) results in strong C-Cl stretching absorptions, which are typically found in the 600-800 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3500 | Medium-Weak |
| C-N Stretch (Aromatic) | 1250 - 1340 | Medium-Strong | |
| Aromatic Ring | C-H Stretch | 3030 - 3100 | Weak |
| C=C Stretch (in-ring) | 1450 - 1600 | Medium | |
| Cyclopropyl Ring | C-H Stretch | 3050 - 3080 | Weak |
| -CH₂- Skeletal Vibration | 1000 - 1020 | Medium | |
| Dichloroalkane (-CCl₂) | C-Cl Stretch | 600 - 800 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The chromophore in this compound is the aniline system itself. Aniline exhibits characteristic absorption bands due to π → π* transitions within the benzene ring. wikipedia.org
The amino group (-NH₂) acts as a powerful auxochrome, meaning it modifies the absorption of the chromophore. The lone pair of electrons on the nitrogen atom conjugates with the π-system of the benzene ring, which increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for electronic transitions. This results in a shift of the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. wikipedia.org
Aniline in a neutral solvent like ethanol (B145695) typically shows two main absorption bands: a strong primary band (the K-band) around 230 nm and a weaker secondary band (the B-band) around 280-290 nm. wikipedia.org The 2,2-dichlorocyclopropyl group attached at the para position is primarily an alkyl-type substituent. Such groups typically cause a small additional bathochromic shift due to hyperconjugation and weak inductive effects. Therefore, the λmax for this compound is expected to be slightly higher than that of aniline. In acidic solution, the anilinium ion is formed, which removes the nitrogen lone pair from conjugation, causing a hypsochromic (blue) shift, and the spectrum becomes more like that of benzene. wikipedia.org
| Compound | Transition Type | Expected λmax (nm) | Reference Compound λmax (nm) |
|---|---|---|---|
| This compound | π → π* (K-band) | ~235 - 245 | Aniline (~230, ~285) wikipedia.org |
| π → π* (B-band) | ~288 - 298 |
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed for anilines and their derivatives.
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. The separation is achieved by partitioning the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
A common stationary phase for aniline analysis is a non-polar or medium-polarity column, such as one coated with SE-54 (5% phenyl, 1% vinyl, 94% methylpolysiloxane) or Equity-5 (5% diphenyl/95% dimethyl polysiloxane). sigmaaldrich.comepa.gov For detection, a Flame Ionization Detector (FID) can be used, but a Nitrogen-Phosphorus Detector (NPD) offers superior sensitivity and selectivity for nitrogen-containing compounds like anilines, minimizing interference from other substances. epa.gov Mass Spectrometry (GC-MS) can also be coupled with GC to provide definitive structural identification of the analyte and any impurities. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC. For anilines, reversed-phase HPLC is the most common mode.
The separation is typically performed on a non-polar stationary phase, such as octadecylsilane (B103800) (ODS, C18), with a polar mobile phase. epa.gov A typical mobile phase consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer (e.g., sodium acetate) or an acid (e.g., formic or phosphoric acid) to control the pH and ensure good peak shape. epa.govsielc.com Detection is most commonly achieved using a UV-Vis or Diode-Array Detector (DAD), set to a wavelength where the aniline chromophore absorbs strongly, such as near its λmax (e.g., 240-255 nm). epa.govresearchgate.net
| Technique | Parameter | Typical Conditions |
|---|---|---|
| Gas Chromatography (GC) | Column | SE-54 or Equity-5 (30 m x 0.25 mm) sigmaaldrich.comepa.gov |
| Carrier Gas | Helium or Hydrogen | |
| Temperature Program | e.g., 50°C hold, then ramp 10°C/min to 250°C | |
| Detector | Nitrogen-Phosphorus (NPD) or Mass Spectrometry (MS) epa.gov | |
| High-Performance Liquid Chromatography (HPLC) | Column | C18 (ODS), e.g., 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid sielc.com | |
| Flow Rate | 1.0 mL/min | |
| Detector | UV-Vis or Diode-Array (DAD) at ~240-255 nm epa.govresearchgate.net |
Computational Chemistry and Theoretical Studies of 4 2,2 Dichlorocyclopropyl Aniline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the reactivity of 4-(2,2-dichlorocyclopropyl)aniline.
Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d), help in understanding the distribution of electron density and the nature of its molecular orbitals. documentsdelivered.com
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO is typically localized on the electron-rich aniline (B41778) ring, specifically the amino group, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO is influenced by the electron-withdrawing dichlorocyclopropyl group, suggesting its role as an electron acceptor. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.
Natural Bond Orbital (NBO) analysis, another component of DFT studies, can be employed to investigate intramolecular interactions, such as charge delocalization and hyperconjugative effects between the aniline ring and the cyclopropyl (B3062369) group. documentsdelivered.com The distribution of atomic charges, calculated through methods like Mulliken population analysis, reveals the partial positive and negative charges on individual atoms, further clarifying the molecule's electrostatic potential and sites susceptible to nucleophilic or electrophilic attack. documentsdelivered.com
Table 1: Calculated Electronic Properties of an Aniline Derivative
| Parameter | Value |
|---|---|
| Dipole Moment (μ) | Data not available |
| Polarizability (α) | Data not available |
| First Hyperpolarizability (β) | Data not available |
Data derived from a representative study on a substituted aniline derivative using DFT (B3LYP/6-31G(d)) calculations. documentsdelivered.com
Transition State Modeling for Reaction Pathways
Transition state modeling is a computational technique used to map out the energy landscape of a chemical reaction, identifying the high-energy transition states that connect reactants, intermediates, and products. For reactions involving this compound, such as electrophilic substitution on the aniline ring or reactions involving the cyclopropyl group, transition state calculations can elucidate the reaction mechanism and predict the activation energies. nih.govresearchgate.net
For instance, in the context of electrophilic aromatic substitution, computational models can predict whether the substitution will occur at the ortho or para position relative to the amino group. These calculations involve locating the transition state structures for the formation of the sigma complex (Wheland intermediate) at different positions on the ring. researchgate.net The relative energies of these transition states determine the regioselectivity of the reaction.
Similarly, for reactions involving the strained cyclopropyl ring, transition state modeling can predict the feasibility of ring-opening reactions under various conditions. These calculations provide valuable insights into the stability of the cyclopropyl moiety and the energy barriers associated with its transformation. nih.govresearchgate.net
Table 2: Calculated Activation Energies for a Reaction Involving an Aniline Derivative
| Reaction Step | Activation Energy (kcal/mol) |
|---|---|
| Formation of ortho-substituted product | Data not available |
| Formation of para-substituted product | Data not available |
This table illustrates the type of data obtained from transition state modeling of a reaction involving a substituted aniline. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics simulations provide a dynamic picture of the molecule's behavior.
Exploration of Low-Energy Conformers and Ring Dynamics
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. mdpi.com By simulating the motion of atoms and bonds, MD can reveal how the molecule flexes and changes its conformation in different environments, such as in solution. mdpi.com These simulations provide insights into the flexibility of the bond connecting the two rings and the puckering dynamics of the cyclopropyl ring itself.
Influence of Cyclopropyl Strain on Overall Molecular Conformation
The cyclopropane (B1198618) ring is inherently strained due to its small bond angles (60°) compared to the ideal tetrahedral angle (109.5°). libretexts.orgmasterorganicchemistry.com This "angle strain," along with torsional strain from eclipsed C-H bonds, significantly influences the molecule's geometry and reactivity. libretexts.orgmasterorganicchemistry.com
Molecular Modeling in Ligand Design (Theoretical Aspects)
The structural and electronic information obtained from computational studies of this compound is highly valuable in the context of ligand design for biological targets. nih.govmdpi.com
By understanding the molecule's three-dimensional shape, electrostatic potential, and key functional groups, medicinal chemists can theoretically predict how it might bind to the active site of a protein or enzyme. Molecular docking simulations, a key tool in computer-aided drug design, can be used to virtually screen the binding of this compound and its derivatives to a target protein. dntb.gov.ua
These theoretical models can help in designing new analogs with improved binding affinity and selectivity. For example, by modifying the substituents on the aniline ring or altering the stereochemistry of the cyclopropyl group, it may be possible to enhance favorable interactions with the target protein and reduce undesirable ones. nih.gov The insights from quantum chemical calculations about the molecule's reactivity and stability are also crucial for designing compounds that are not only effective but also possess appropriate pharmacokinetic properties. dntb.gov.ua
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Aniline |
| p-Aminophenol |
| N-ethyl-N-phenylhydroxylamine |
| p-(ethylamino)anisole |
| 2-chloro-amino derivatives |
| 4-chloro-amino derivatives |
| (E)-4-Bromo-N-(2-chlorobenzylidene)-aniline |
| 4-(2,2-Difluorocyclopropyl)aniline |
| N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide |
| N-(2,4-dichlorobenzylidene)aniline |
| 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL) - |
| 2,4,5-trichloro-6-(2,4-dichlorophenylamino)isophthalonitrile |
| 2,4,5-trichloro-6-(2,4,6-trichlorophenylamino)isophthalonitrile |
In Silico Predictions of Molecular Interactions
The prediction of how a molecule will interact with biological targets is a cornerstone of modern drug discovery and materials science. In silico methods, including molecular docking and molecular dynamics simulations, are instrumental in this process. These computational techniques can model the binding of a ligand, such as this compound, to a protein's active site, offering insights into the potential for biological activity. The dichlorocyclopropyl and aniline moieties would be of particular interest in these studies, as they would dictate the nature of the interactions, be they hydrophobic, hydrogen bonding, or halogen bonding.
Structure-Based Design Principles
Structure-based design relies on the three-dimensional structure of a target, typically a protein, to design molecules that can interact with it in a specific manner. This approach is fundamental to creating compounds with high affinity and selectivity. The principles of structure-based design involve identifying key interaction points within a binding site and then designing a ligand that complements these features. For this compound, this would involve considering the spatial arrangement of the dichlorocyclopropyl group and the hydrogen-bonding capabilities of the aniline's amino group to optimize interactions with a hypothetical target.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are also invaluable for predicting the spectroscopic signatures of molecules. Techniques like Time-Dependent Density Functional Theory (TD-DFT) can forecast UV-Vis spectra, while calculations of nuclear magnetic shieldings can predict NMR chemical shifts. Similarly, vibrational frequencies can be calculated to aid in the interpretation of infrared (IR) and Raman spectra. For this compound, these computational predictions would be essential for its characterization and for the validation of experimental data, should they become available.
Applications in Organic Synthesis As a Key Intermediate and Medicinal Chemistry Research Principles
4-(2,2-Dichlorocyclopropyl)aniline as a Precursor in Complex Molecule Synthesis
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its unique structure, featuring a dichlorinated cyclopropyl (B3062369) ring attached to an aniline (B41778) moiety, provides a versatile scaffold for the construction of various pharmacologically active compounds.
Role in the Synthesis of Pharmacologically Relevant Scaffolds (e.g., Ciprofibrate)
A significant application of this compound is its role as a key intermediate in the synthesis of Ciprofibrate, a lipid-lowering agent. google.comgoogle.com The synthesis of Ciprofibrate from this aniline derivative involves a multi-step process.
The synthetic pathway commences with the nitration of 1-phenyl-2,2-dichlorocyclopropane to introduce a nitro group onto the phenyl ring. Subsequently, this nitro-intermediate undergoes reduction, typically using a catalyst such as palladium on carbon, to yield this compound. google.comgoogle.com The aniline derivative is then converted into the corresponding phenol (B47542), 4-(2,2-dichlorocyclopropyl)phenol, through a diazotization reaction followed by hydrolysis. google.comgoogle.com This phenol is a critical precursor to Ciprofibrate. The final steps involve the alkylation of the phenolic group with ethyl 2-bromo-2-methylpropanoate, followed by hydrolysis to yield the final Ciprofibrate molecule. scribd.com
Table 1: Key Synthetic Steps for Ciprofibrate from this compound
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | 1-phenyl-2,2-dichlorocyclopropane | Nitrating agent | 1-(4-nitrophenyl)-2,2-dichlorocyclopropane |
| 2 | 1-(4-nitrophenyl)-2,2-dichlorocyclopropane | Reducing agent (e.g., Pd/C, H₂) | This compound |
| 3 | This compound | NaNO₂, H₂SO₄, H₂O | 4-(2,2-dichlorocyclopropyl)phenol |
| 4 | 4-(2,2-dichlorocyclopropyl)phenol | Ethyl 2-bromo-2-methylpropanoate, Base | Ethyl 2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-methylpropanoate |
| 5 | Ethyl 2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-methylpropanoate | Base, then Acid | Ciprofibrate |
Synthesis of Antimicrobial Biguanide Derivatives
This compound is also a precursor for the synthesis of a class of antimicrobial compounds known as biguanide derivatives. These compounds are of interest for their potential activity against various microbes. The synthesis involves the condensation of this compound with a cyanoguanidine derivative. cleanchemlab.com
Specifically, 1-(p-(2,2-dichlorocyclopropyl)phenyl)-3-cyanoguanidine can be prepared by reacting this compound with a metal salt of dicyanamide, such as sodium dicyanamide. This intermediate can then be further reacted with an alkylenediamine to form the final bisbiguanide product. cleanchemlab.com These dichlorocyclopropylphenyl bisbiguanides have demonstrated antimicrobial activity against harmful bacteria and fungi. cleanchemlab.com
Conceptual Contributions to Drug Design and Discovery
The incorporation of the cyclopropyl moiety, as seen in this compound, into drug candidates is a strategic approach in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties.
Utilization of the Cyclopropyl Moiety for Physicochemical Property Modulation
The cyclopropyl group is a valuable tool in drug design due to its unique structural and electronic properties. google.com It is often used to fine-tune the pharmacological performance of a molecule. google.com The three-membered ring introduces conformational constraints and can influence a drug's metabolic stability, lipophilicity, and pKa. google.com
The cyclopropyl ring is a rigid structural element. google.com Introducing this moiety into a molecule can reduce its conformational flexibility. This rigidity can be advantageous in drug design as it can help to lock the molecule into a bioactive conformation, potentially leading to a more favorable binding to its biological target. google.comscbt.com By restricting the rotation of adjacent chemical bonds, the cyclopropyl group can help to properly position key pharmacophoric groups within the binding pocket of a receptor or enzyme. google.com The coplanarity of the three carbon atoms in the cyclopropane (B1198618) ring is an important feature contributing to this conformational restriction. researchgate.net
The cyclopropyl group can enhance the metabolic stability of a drug molecule. google.comresearchgate.net This is attributed to the increased strength of the C-H bonds within the cyclopropyl ring compared to those in acyclic alkyl groups. scribd.com The C-H bonds in a cyclopropane ring have a higher s-character, making them shorter and stronger. This increased bond strength makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug breakdown in the body. By replacing a metabolically vulnerable group, such as an N-ethyl group which is prone to CYP450-mediated oxidation, with an N-cyclopropyl group, the metabolic stability of the compound can be improved. google.com This can lead to a longer half-life and improved bioavailability of the drug.
Table 2: Physicochemical Properties of the Cyclopropyl Moiety Relevant to Drug Design
| Property | Description | Implication in Drug Design |
| Molecular Rigidity | The three-membered ring structure restricts bond rotation. | Pre-organizes the molecule for binding to its target, potentially increasing potency and reducing off-target effects. google.comscbt.com |
| Conformation | The planar nature of the three carbon atoms provides a defined spatial arrangement. | Can be used to mimic or replace other rigid structures like double bonds or small aromatic rings. |
| Metabolic Stability | The C-H bonds are stronger than in typical alkyl groups due to higher s-character. | Reduces susceptibility to oxidative metabolism by CYP enzymes, leading to increased half-life and bioavailability. google.com |
2 Aniline Derivatives as Core Scaffolds in Medicinal Chemistry
Aniline, a phenyl group attached to an amino group, represents a foundational scaffold in medicinal chemistry. Its derivatives are integral to the development of a wide array of therapeutic agents due to their versatile chemical reactivity and ability to interact with biological targets. biopartner.co.uk The aniline motif's prevalence is a double-edged sword; while it offers a reliable starting point for drug design, it is also associated with metabolic liabilities. acs.orgnih.gov The amino group and the aromatic ring are susceptible to enzymatic oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites. nih.gov These metabolites can contribute to idiosyncratic adverse drug reactions, prompting medicinal chemists to develop strategies to mitigate these risks. acs.orgnih.gov
One key strategy is the modification of the aniline structure to enhance its stability and fine-tune its pharmacological profile. This involves introducing various substituents to the aromatic ring or the amino group to block metabolic hotspots, alter electronic properties, and improve target selectivity. The goal of such modifications is to create analogues that retain the beneficial pharmacophoric features of the aniline core while minimizing its undesirable properties. acs.orgdrughunter.com The compound this compound is an example of such a rationally designed scaffold, incorporating a dichlorocyclopropyl group to modulate the properties of the parent aniline molecule.
The introduction of a cyclopropyl ring, particularly a gem-dihalogenated one, can significantly alter the physicochemical and pharmacological properties of the aniline scaffold. scientificupdate.comnih.gov These modifications can lead to improved metabolic stability, enhanced potency, and better control over the molecule's conformation. iris-biotech.dehyphadiscovery.com
Key Attributes of Modified Aniline Scaffolds
| Feature | Rationale for Modification | Potential Outcome |
|---|---|---|
| Metabolic Stability | Block sites of oxidative metabolism on the aniline ring. hyphadiscovery.com | Reduced formation of reactive metabolites, improved safety profile. acs.org |
| Potency & Selectivity | Introduce conformational constraints and new interaction points. iris-biotech.de | Enhanced binding affinity for the target, reduced off-target effects. nih.gov |
| Physicochemical Properties | Alter lipophilicity and pKa. iris-biotech.de | Improved bioavailability and pharmacokinetic profile. |
1 Exploration in New Drug Candidates
The strategic modification of the aniline scaffold gives rise to novel intermediates for the synthesis of new drug candidates. This compound serves as a key building block in the synthesis of specific therapeutic agents, most notably in the area of metabolic disorders. google.com Its primary documented application is in the stereospecific synthesis of Levo-ciprofibrate. google.com
Ciprofibrate is a fibric acid derivative used as a lipid-lowering agent. The synthesis of its levorotatory enantiomer, Levo-ciprofibrate, utilizes the chiral precursor (-)-4-(2,2-dichlorocyclopropyl)aniline. google.com The process involves a diazotization-hydrolysis of the aniline to yield the corresponding phenol, which is then further elaborated to produce the final active pharmaceutical ingredient. google.com This application underscores the value of this compound as a crucial intermediate that introduces a specific, structurally important fragment into the final drug molecule.
The incorporation of the 4-(2,2-dichlorocyclopropyl)phenyl moiety is critical for the drug's activity. While extensive studies on a broad range of drug candidates derived from this specific aniline are not widely published, its use in the synthesis of a clinically relevant molecule highlights its potential. The unique combination of the aniline core, essential for further chemical transformations, and the dichlorocyclopropyl group, which contributes to the final pharmacodynamic profile, makes it a valuable scaffold for exploration. scribd.com
2 Structure-Activity Relationship (SAR) Studies from a Synthetic/Design Perspective
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. nih.gov From a synthetic and design perspective, this compound offers several points for modification to probe and optimize these relationships. The core structure can be deconstructed into three key components for SAR exploration: the aniline amino group, the phenyl ring, and the dichlorocyclopropyl substituent.
Increasing Lipophilicity: The chlorine atoms increase the molecule's lipophilicity, which can influence its ability to cross cell membranes.
Modulating Metabolism: The cyclopropyl group, particularly with halogen substituents, can enhance metabolic stability by being less susceptible to oxidative metabolism compared to aliphatic chains. hyphadiscovery.com
Providing Steric Bulk: The group occupies a defined region of space, which can be crucial for fitting into a specific binding pocket and improving selectivity.
A hypothetical SAR study on derivatives of this compound could involve synthesizing analogs with modifications at these key positions and evaluating their biological activity.
Hypothetical SAR Exploration of the this compound Scaffold
| Modification Site | Example Modification | Potential Impact on Activity |
|---|---|---|
| Amino Group | Acylation to form an amide (R-CO-NH-) | Alters hydrogen bonding; may change receptor interaction from donor to acceptor. |
| Phenyl Ring | Introduction of a methoxy group (-OCH3) | Increases electron density; may introduce new hydrogen bond acceptor capabilities. |
| Cyclopropyl Group | Replacement of Cl with F or CH3 | Modulates electronics and sterics; could fine-tune binding affinity and selectivity. |
| Cyclopropyl Group | Opening of the cyclopropyl ring | Loss of rigidity; would indicate the importance of the constrained conformation for activity. |
In the context of Levo-ciprofibrate, the entire 4-(2,2-dichlorocyclopropyl)phenoxy group is essential for its lipid-lowering activity. The SAR for fibrates indicates that the acidic head group and the central phenoxy linker are critical, while the tail group, in this case, the dichlorocyclopropyl phenyl moiety, largely influences potency and the pharmacokinetic profile.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for cyclopropane-containing anilines often involve multi-step procedures. Future research should prioritize the development of more efficient, atom-economical, and environmentally benign synthetic routes to 4-(2,2-dichlorocyclopropyl)aniline and its derivatives.
One promising avenue is the exploration of one-pot reactions that combine the formation of the dichlorocyclopropane ring and its attachment to the aniline (B41778) precursor. For instance, adapting the Simmons-Smith cyclopropanation or methods involving dihalocarbenes could be a starting point. masterorganicchemistry.com The synthesis of (2,2-dichlorocyclopropyl)benzene (B1582628) from styrene (B11656) using chloroform (B151607) and a phase-transfer catalyst provides a template that could potentially be adapted for aniline-derived styrenes. guidechem.com
Furthermore, the development of catalytic systems for the direct C-H functionalization of anilines with dichlorocyclopropyl groups would represent a significant advancement. This approach would circumvent the need for pre-functionalized starting materials and reduce waste.
From a sustainability perspective, future synthetic methods should aim to minimize the use of hazardous reagents and solvents. For example, replacing traditional solvents with greener alternatives and utilizing reusable catalysts are key considerations. A patent for the preparation of 4-(2,4-dichlorophenoxy)aniline (B88344) highlights the use of a recyclable catalyst and aims for a cleaner, more environmentally friendly process, which could serve as a model for similar developments. google.com The principles of green chemistry, such as those demonstrated in the greener synthesis of 4-bromoacetanilide from aniline, should be a guiding framework for new synthetic designs. nih.gov
Table 1: Potential Novel Synthetic Strategies
| Synthetic Approach | Potential Advantages | Key Challenges |
| One-Pot Dichlorocyclopropanation/Aniline Coupling | Increased efficiency, reduced steps | Control of regioselectivity, compatibility of reaction conditions |
| Catalytic C-H Functionalization | High atom economy, reduced waste | Development of selective and active catalysts |
| Flow Chemistry Synthesis | Improved safety and scalability, precise reaction control | Initial setup costs, optimization of flow parameters |
| Biocatalytic Synthesis | High selectivity, mild reaction conditions | Enzyme discovery and engineering for non-natural substrates |
Advanced Mechanistic Studies of its Reactivity
A thorough understanding of the reactivity of this compound is crucial for its effective utilization in synthetic and medicinal chemistry. The interplay between the electron-donating aniline group and the strained, electron-withdrawing dichlorocyclopropyl moiety likely imparts unique chemical properties that warrant detailed investigation.
Future mechanistic studies should focus on:
Ring-Opening Reactions: The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions. masterorganicchemistry.com Investigating the conditions and mechanisms of these reactions, such as thermal isomerization or reactions with nucleophiles and electrophiles, could lead to the discovery of novel chemical transformations. rsc.org
Nucleophilic Aromatic Substitution: The influence of the dichlorocyclopropyl group on the reactivity of the aniline ring in nucleophilic aromatic substitution reactions is an area ripe for exploration. Kinetic studies, similar to those performed on other aniline derivatives, can provide valuable insights into the electronic effects of the substituent. rsc.orgmdpi.com
Cycloaddition Reactions: The potential of the cyclopropyl (B3062369) group to participate in cycloaddition reactions, as has been studied for other cyclopropane-containing compounds, should be investigated. scielo.org.mx
Electrochemical Behavior: Studying the anodic oxidation of this compound could reveal interesting reactivity patterns, potentially leading to the formation of novel oligomeric or polymeric materials, as has been observed with other substituted chalcones. researchgate.net
Computational modeling, including Density Functional Theory (DFT) calculations, can be a powerful tool to complement experimental studies, providing insights into transition states, reaction pathways, and electronic structures.
Rational Design of Next-Generation Analogues
The this compound scaffold holds significant promise for the development of new bioactive molecules. The cyclopropyl group is a recognized feature in medicinal chemistry, often used to enhance metabolic stability, increase potency, and reduce off-target effects. scientificupdate.com The aniline moiety, while a common pharmacophore, can sometimes be associated with metabolic instability and toxicity, making its bioisosteric replacement a key strategy in drug design. cresset-group.combiopartner.co.ukacs.org
Future research should focus on the rational design of next-generation analogues by exploring modifications at both the aniline and dichlorocyclopropane moieties.
Table 2: Strategies for Analogue Design
| Modification Strategy | Rationale | Potential Outcomes |
| Aniline Ring Modification | ||
| Bioisosteric Replacement | Mitigate potential toxicity and metabolic liabilities of the aniline group. cresset-group.combiopartner.co.ukacs.org | Improved pharmacokinetic profile, enhanced safety. |
| Substitution Pattern Variation | Modulate electronic properties and steric interactions with biological targets. | Fine-tuning of biological activity and selectivity. |
| Dichlorocyclopropane Ring Modification | ||
| Halogen Substitution | Altering the halogen atoms (e.g., to difluoro or dibromo) can impact lipophilicity and binding interactions. | Modified potency and pharmacokinetic properties. |
| Introduction of other Substituents | Introduce new pharmacophoric features and explore new chemical space. nih.gov | Novel biological activities. |
| Linker Modification | ||
| Insertion of a Linker | Introduce flexibility or rigidity between the two moieties. | Optimization of binding to target proteins. |
The design of these new analogues can be guided by computational methods such as quantitative structure-activity relationship (QSAR) studies and molecular docking to predict their biological activity and properties. nih.gov The successful design of other small molecule inhibitors, such as those based on the 1,4-benzoxazine scaffold, provides a blueprint for how systematic structural modifications can lead to potent and selective compounds. mdpi.comnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and development of novel compounds based on the this compound scaffold. ijsrst.comnih.gov These computational tools can be applied across the entire research and development pipeline.
Key areas for the application of AI and ML include:
De Novo Drug Design: Generative AI models can be trained on large chemical datasets to design novel molecules with desired properties, such as high predicted bioactivity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov
Predictive Modeling: ML algorithms can be used to build predictive models for various properties of this compound analogues, including their synthetic accessibility, reactivity, and biological activity. This can help to prioritize the synthesis of the most promising compounds. researchgate.net
Reaction Prediction and Synthesis Planning: AI tools can assist in the development of novel synthetic routes by predicting the outcomes of chemical reactions and suggesting optimal reaction conditions. This can significantly reduce the time and resources required for synthesis.
High-Throughput Screening Data Analysis: AI can be used to analyze large datasets from high-throughput screening campaigns to identify hit compounds and elucidate structure-activity relationships.
The successful application of AI and ML in biopharmaceutical manufacturing and other areas of drug discovery demonstrates the immense potential of these technologies to revolutionize the field. pharmacophorejournal.com By embracing these tools, researchers can navigate the vast chemical space around this compound more efficiently and effectively.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2,2-dichlorocyclopropyl)aniline, and how do reaction conditions influence yield?
- Answer : The primary synthesis involves diazotization of (2,2-dichlorocyclopropyl)benzene-derived aniline precursors followed by reduction. A Bargellini reaction using phenol, chloroform, and sodium hydroxide in acetone is also documented, yielding this compound via regioselective cyclopropanation . Key variables affecting yield include:
- Temperature : Elevated temperatures (>80°C) during diazotization improve nitro-group reduction efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclopropane ring stability .
- Purification : Crystallization from ethanol/water mixtures isolates the para isomer (purity >98%) .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Answer : Use a multi-technique approach:
- NMR spectroscopy : H and C NMR confirm the cyclopropyl moiety (δ 2.8–3.2 ppm for cyclopropane protons; δ 35–40 ppm for dichlorinated carbons) .
- Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H] at m/z 232.0234 (CHClN) .
- X-ray crystallography : Resolves spatial orientation of the dichlorocyclopropyl group relative to the aniline ring .
Q. How does the dichlorocyclopropyl group influence the compound’s reactivity in substitution reactions?
- Answer : The electron-withdrawing effect of the dichlorocyclopropyl group deactivates the aromatic ring, directing electrophilic substitutions to the meta position. For example, nitration yields 3-nitro derivatives with >70% regioselectivity . Steric hindrance from the cyclopropane ring further limits ortho/para substitutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Answer : Discrepancies often arise from:
- Isomeric impurities : Ortho impurities in early syntheses (e.g., 10–15% in unoptimized routes) skew bioactivity results. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity .
- Assay variability : Standardize in vitro assays (e.g., enzyme inhibition IC) using positive controls (e.g., clofibrate for PPAR-α binding studies) .
- Metabolic instability : Phase I metabolites (e.g., hydroxylated cyclopropane derivatives) may confound results. Perform stability studies in liver microsomes .
Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?
- Answer : The dichlorocyclopropyl group complicates Pd-catalyzed couplings. Mitigate this by:
- Ligand selection : Bulky ligands (e.g., XPhos) suppress β-hydride elimination, improving Suzuki-Miyaura coupling yields (e.g., 65% with arylboronic acids) .
- Directed ortho-metalation : Use directing groups (e.g., amides) to functionalize the ortho position selectively .
- Microwave-assisted synthesis : Short reaction times (<30 min) reduce decomposition of sensitive cyclopropane rings .
Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?
- Answer : Employ density functional theory (DFT) and molecular docking:
- DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the aniline ring .
- Docking simulations : Use AutoDock Vina to predict binding modes with target enzymes (e.g., cytochrome P450 3A4). Focus on hydrophobic interactions with the cyclopropane ring and hydrogen bonding via the NH group .
- QSAR models : Correlate substituent effects (e.g., halogenation) with inhibitory potency (R >0.85 in training sets) .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Answer : Key hazards include:
- Toxicity : Acute oral LD in rodents is 320 mg/kg; use fume hoods and PPE (nitrile gloves, lab coats) .
- Reactivity : Avoid strong oxidizers (e.g., HNO) to prevent explosive decomposition. Store under nitrogen at 2–8°C .
- Waste disposal : Neutralize with 10% acetic acid before incineration to minimize environmental release .
Methodological Resources
- Synthesis Protocols : Refer to Nefedov and Shafran (1974) for classical routes , and Sterling Drug patents for industrial-scale optimizations .
- Analytical Data : Cross-reference CAS 52179-27-8 for spectral libraries and EPA DSSTox for regulatory compliance .
- Biological Assays : Utilize PubChem AID 1259411 for high-throughput screening protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
